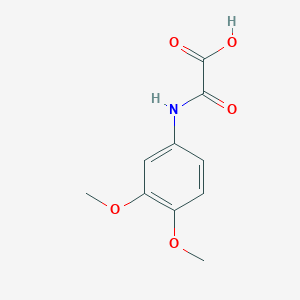
2-(3,4-Dimethoxyanilino)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyanilino)-2-oxoacetic acid is a synthetic compound with the molecular formula C10H11NO5 It is characterized by the presence of a dimethoxyaniline group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyanilino)-2-oxoacetic acid typically involves the reaction of 3,4-dimethoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxyaniline and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyanilino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethoxyanilino)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyanilino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: A precursor in the synthesis of 2-(3,4-Dimethoxyanilino)-2-oxoacetic acid.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another structurally related compound with different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(3,4-dimethoxyanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-7-4-3-6(5-8(7)16-2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
IWINEOYSQDQJMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


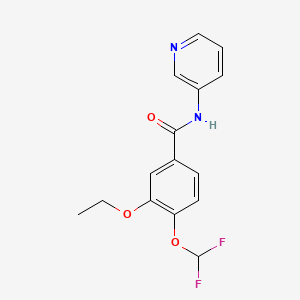
![3-Cyclopentyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10964489.png)

![(3,5-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10964508.png)
![3-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B10964517.png)
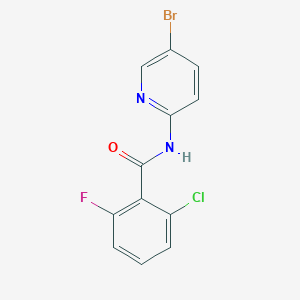
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10964523.png)
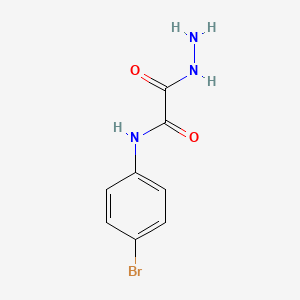
![1-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B10964529.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10964532.png)
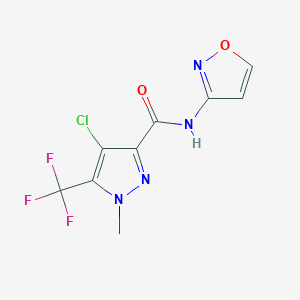
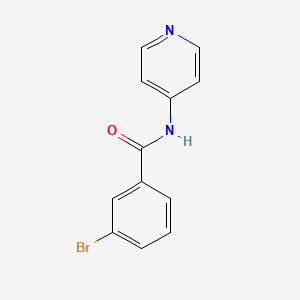
![3,4-Dimethyl-6-[(thiophen-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10964544.png)
![[4-(Pyrimidin-2-yl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10964545.png)
